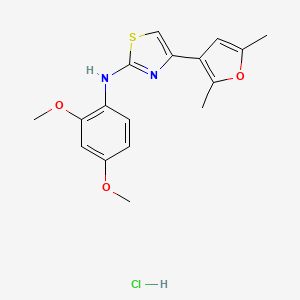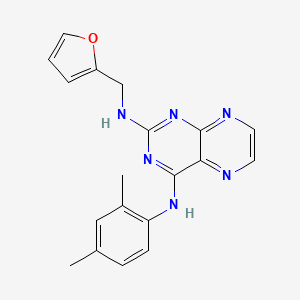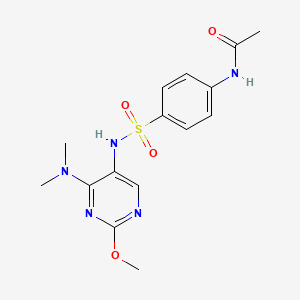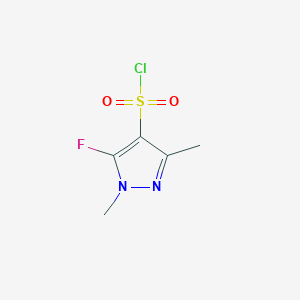![molecular formula C24H20F3NO3 B2904618 (E)-1,2-bis(4-methoxyphenyl)-3-[4-(trifluoromethyl)anilino]-2-propen-1-one CAS No. 692287-94-8](/img/structure/B2904618.png)
(E)-1,2-bis(4-methoxyphenyl)-3-[4-(trifluoromethyl)anilino]-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound contains several functional groups, including two methoxyphenyl groups, a trifluoromethyl group, and an anilino group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve the coupling of the appropriate phenyl and anilino precursors, possibly through a reaction like the Suzuki-Miyaura cross-coupling .Molecular Structure Analysis
The compound’s structure is likely to be planar due to the conjugated system present in the propenone part of the molecule. The electron-donating methoxy groups and the electron-withdrawing trifluoromethyl group could contribute to interesting electronic properties .Chemical Reactions Analysis
The compound could potentially undergo various types of reactions. For example, the trifluoromethyl group is known to be a good leaving group, so it could be replaced by other groups in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the trifluoromethyl group is highly electronegative and could influence the compound’s reactivity .Scientific Research Applications
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its molecular structure allows for various chemical reactions, making it a versatile building block for synthesizing a wide range of organic compounds. The presence of the trifluoromethyl group can introduce fluorine into other molecules, which is particularly valuable in the development of pharmaceuticals and agrochemicals .
Pharmaceutical Research
In pharmaceutical research, the compound’s ability to bind to various biological targets can be exploited to develop new drugs. Its structural similarity to certain bioactive molecules makes it a candidate for the design of enzyme inhibitors or receptor modulators. This could lead to the discovery of new treatments for diseases where modulation of specific biological pathways is required .
Material Science
The electronic properties of the compound, such as its ability to donate and accept electrons, make it useful in material science. It can be used in the development of organic semiconductors, which have applications in solar cells, light-emitting diodes (LEDs), and transistors .
Catalysis
Catalysts are crucial in increasing the efficiency of chemical reactions. The compound can act as a ligand for transition metal catalysts, which are widely used in industrial processes. The trifluoromethyl group can enhance the catalytic activity by influencing the electronic properties of the metal center .
Agrochemical Development
The compound’s structural features can be utilized to create new agrochemicals. Its ability to interact with biological systems can be harnessed to develop pesticides or herbicides with improved efficacy and selectivity, potentially leading to safer and more environmentally friendly agricultural practices .
Fluorescence Studies
Due to the presence of aromatic rings and the ability to accept and donate electrons, this compound may exhibit fluorescence. This property can be used in fluorescence studies for tracking and imaging in biological systems, providing insights into cellular processes and aiding in the development of diagnostic tools .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-1,2-bis(4-methoxyphenyl)-3-[4-(trifluoromethyl)anilino]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F3NO3/c1-30-20-11-3-16(4-12-20)22(23(29)17-5-13-21(31-2)14-6-17)15-28-19-9-7-18(8-10-19)24(25,26)27/h3-15,28H,1-2H3/b22-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJFMJCNKCGKDR-PXLXIMEGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CNC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C\NC2=CC=C(C=C2)C(F)(F)F)/C(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1,2-bis(4-methoxyphenyl)-3-[4-(trifluoromethyl)anilino]-2-propen-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-indol-3-yl)ethyl]-N'-(pyridin-4-yl)ethanediamide](/img/structure/B2904536.png)
![Methyl 2-({2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetate](/img/structure/B2904537.png)

![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2904539.png)
![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2904543.png)
methyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2904544.png)
![[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2904548.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(3-methoxybenzyl)thiazol-2-amine hydrochloride](/img/structure/B2904550.png)


![5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2904554.png)

![(E)-4-(benzo[d]thiazol-2-yl)-N-((E)-3-(4-nitrophenyl)allylidene)aniline](/img/structure/B2904557.png)